molecular formula C13H9BrCl2O B1372613 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene CAS No. 1040313-76-5

4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene

Cat. No. B1372613
M. Wt: 332 g/mol
InChI Key: AFJOJSPBFFMACK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene (4-BCDB) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a highly versatile compound, with a wide range of potential applications in laboratory experiments.

Scientific Research Applications

Environmental Impact and Detection

  • Environmental Concentrations and Toxicology : 2,4,6-Tribromophenol, closely related to brominated phenols like 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene, is widely produced and has diverse environmental implications. Its presence as an intermediate in the synthesis of brominated flame retardants, a degradation product of these substances, and its use as a pesticide highlights its ubiquity in the environment. However, gaps in knowledge about its toxicokinetics and toxicodynamics are noted, necessitating further research, particularly considering new flame retardants that degrade into similar compounds (Koch & Sures, 2018).

  • Occurrence in Indoor Air, Dust, and Consumer Goods : The increasing application of novel brominated flame retardants (NBFRs), which include compounds similar to 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene, in consumer goods has raised concerns about their occurrence, environmental fate, and toxicity. This review underscores the presence of such compounds in indoor environments and points to significant knowledge gaps in the monitoring and understanding of many NBFRs. It also highlights the need for advanced analytical methods and further research on indoor environments, emission sources, and potential leaching (Zuiderveen, Slootweg, & de Boer, 2020).

Chemical Synthesis and Applications

  • Synthesis of Bromobiphenyl Compounds : The synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing certain pharmaceuticals, sheds light on the broader context of synthesizing brominated biphenyl compounds. The review indicates challenges and advancements in synthesis methods, including the use of cross-coupling reactions and diazotization processes, relevant to the synthesis of bromophenoxymethyl compounds (Qiu, Gu, Zhang, & Xu, 2009).

properties

IUPAC Name

4-[(2-bromophenoxy)methyl]-1,2-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrCl2O/c14-10-3-1-2-4-13(10)17-8-9-5-6-11(15)12(16)7-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJOJSPBFFMACK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC(=C(C=C2)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651706
Record name 4-[(2-Bromophenoxy)methyl]-1,2-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene

CAS RN

1040313-76-5
Record name 4-[(2-Bromophenoxy)methyl]-1,2-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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